Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate
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Overview
Description
Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate typically involves the esterification of 4-(2-acetyloxyethylnitrosoamino)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the nitroso group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-acetyloxyethylnitrosoamino)butanoic acid.
Reduction: 4-(2-acetyloxyethylnitrosoamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active nitrosoamino moiety, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-hydroxyethylnitrosoamino)butanoate
- Ethyl 4-(2-acetyloxyethylnitrosoamino)butanoate
- Methyl 4-(2-acetyloxyethylamino)butanoate
Uniqueness
Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitrosoamino group, in particular, is of interest for its potential interactions with biological systems.
Properties
CAS No. |
79485-20-4 |
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Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 4-[2-acetyloxyethyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C9H16N2O5/c1-8(12)16-7-6-11(10-14)5-3-4-9(13)15-2/h3-7H2,1-2H3 |
InChI Key |
FTGTWBHXWOJTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCCC(=O)OC)N=O |
Origin of Product |
United States |
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